2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile
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Overview
Description
2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile is a complex organic compound characterized by its unique structure, which includes a triazine ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile is unique due to its triazine core and the presence of methoxyphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
137522-85-1 |
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Molecular Formula |
C21H20N8O3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[[4,6-bis[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C21H20N8O3/c1-30-17-9-5-3-7-15(17)13-23-28-19-25-20(27-21(26-19)32-12-11-22)29-24-14-16-8-4-6-10-18(16)31-2/h3-10,13-14H,12H2,1-2H3,(H2,25,26,27,28,29)/b23-13+,24-14+ |
InChI Key |
NIGWKPKEEYOXCX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)OCC#N)N/N=C/C3=CC=CC=C3OC |
SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC |
Synonyms |
((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)ox y)acetonitrile |
Origin of Product |
United States |
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